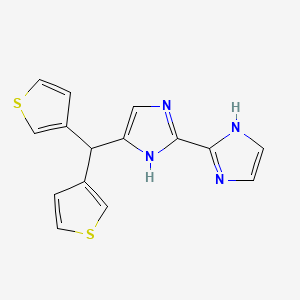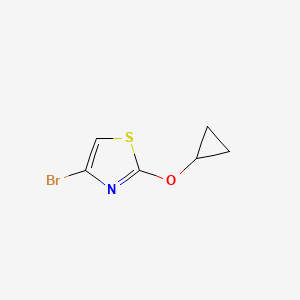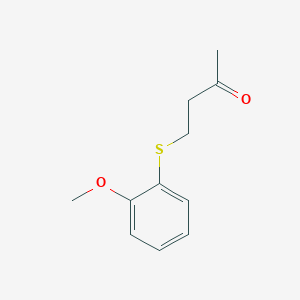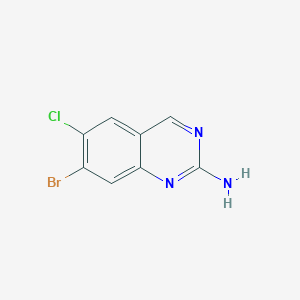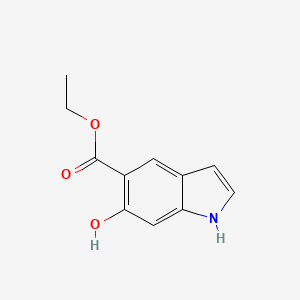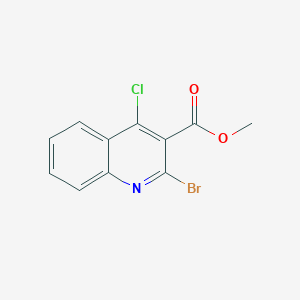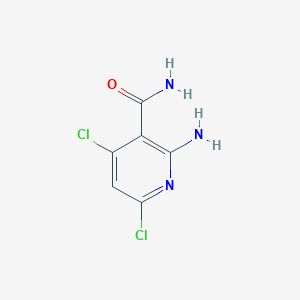
(R)-N-((R)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it valuable in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral sulfinamide and the phosphine ligand.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a glovebox or Schlenk line techniques to prevent oxidation.
Catalysts and Reagents: Common reagents include tert-butyl lithium, di-tert-butylphosphine, and various solvents such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automation: Automated systems to control reaction conditions precisely.
Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), THF, and ethanol.
Major Products
The major products formed from these reactions include:
Sulfoxides: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Synthesis: Facilitates the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential use in studying enzyme inhibition mechanisms.
Medicine
Drug Development: May be used in the development of chiral drugs.
Industry
Pharmaceuticals: Used in the production of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism by which ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes or receptors in catalytic processes.
Pathways Involved: It participates in pathways involving nucleophilic attack and coordination to metal centers in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide: The enantiomer of the compound.
Other Chiral Phosphine Ligands: Such as BINAP and DIPAMP.
Uniqueness
Chirality: The specific chiral configuration of ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide makes it unique in asymmetric synthesis.
Reactivity: Its reactivity and selectivity in catalytic processes distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C20H36NOPS |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-[(1R)-1-(2-ditert-butylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C20H36NOPS/c1-15(21-24(22)20(8,9)10)16-13-11-12-14-17(16)23(18(2,3)4)19(5,6)7/h11-15,21H,1-10H3/t15-,24?/m1/s1 |
InChI-Schlüssel |
WZXRTVOJKUYNIN-GZAIGYLVSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxazolidinone, 3-[2-[[(1S)-1-[4-[(4,4-difluoro-1-piperidinyl)methyl]phenyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B13653628.png)
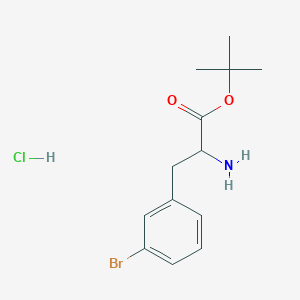
![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine; butanedioic acid](/img/structure/B13653639.png)
![(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride](/img/structure/B13653653.png)

